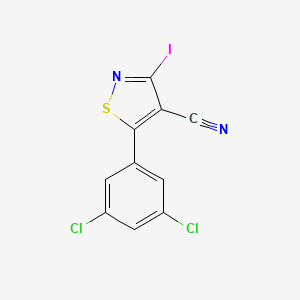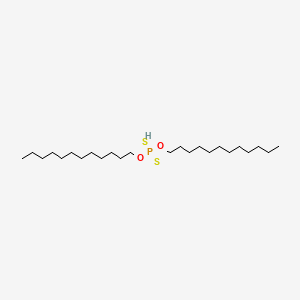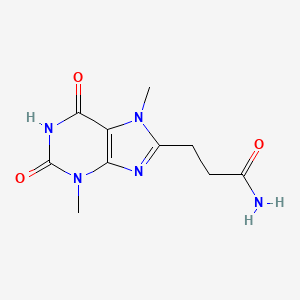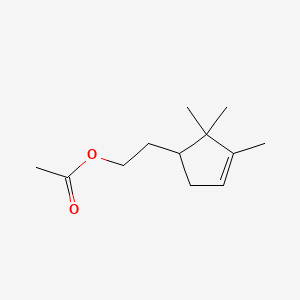
alpha-Campholene acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Alpha-Campholene acetate can be synthesized through several methods. One common synthetic route involves the isomerization of alpha-pinene oxide. This process can be catalyzed by titanosilicates with MWW zeolitic structures, which have shown high catalytic activity and selectivity towards the desired product . The reaction conditions typically involve the use of toluene as a solvent at 70°C or N,N-dimethylacetamide at 140°C .
Chemical Reactions Analysis
Alpha-Campholene acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield campholenic aldehyde .
Scientific Research Applications
Alpha-Campholene acetate has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other valuable compounds, such as campholenic aldehyde . In biology and medicine, it has been studied for its potential anti-tumor activity. For instance, ethyl acetate extracts containing this compound have shown in vitro activity against human laryngeal carcinoma cell lines . Additionally, it has applications in the fragrance industry due to its distinct aroma.
Mechanism of Action
The mechanism of action of alpha-Campholene acetate involves its interaction with molecular targets and pathways in biological systems. For example, its anti-tumor activity may be attributed to its ability to induce apoptosis in cancer cells. The specific molecular targets and pathways involved in this process are still under investigation .
Comparison with Similar Compounds
Alpha-Campholene acetate can be compared with other similar compounds, such as alpha-Campholenal, alpha-Campholene alcohol, and gamma-Campholene aldehyde . These compounds share similar structural features but differ in their functional groups and chemical properties. For instance, alpha-Campholenal is an aldehyde, while this compound is an ester. This difference in functional groups can lead to variations in their reactivity and applications.
Properties
CAS No. |
1727-68-0 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethyl acetate |
InChI |
InChI=1S/C12H20O2/c1-9-5-6-11(12(9,3)4)7-8-14-10(2)13/h5,11H,6-8H2,1-4H3 |
InChI Key |
HBRWKAJTMKFEQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1(C)C)CCOC(=O)C |
density |
0.943-0.949 |
physical_description |
Clear liquid; sweet woody odour with ionone nuance |
solubility |
Insoluble in water and fat Miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



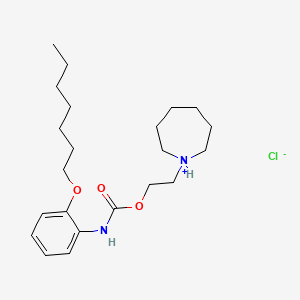
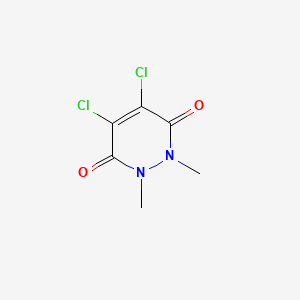
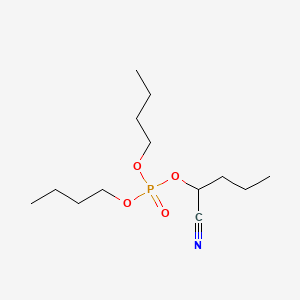
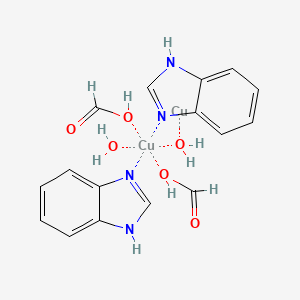
![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13756472.png)

